2-Ethoxyphenylacetonitrile

Description

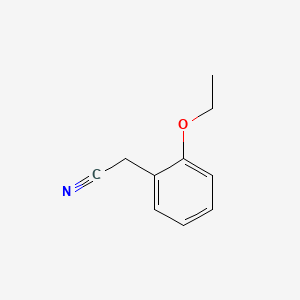

2-Ethoxyphenylacetonitrile (CAS 74205-51-9) is a nitrile-substituted aromatic compound with the molecular formula C₁₀H₁₁NO. It features an ethoxy (–OCH₂CH₃) group at the ortho position of the benzene ring and a cyanomethyl (–CH₂CN) substituent. This compound is commercially available with a purity ≥98% and is widely utilized in academic and industrial research, particularly in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(2-ethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLCVIZGVFWXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225204 | |

| Record name | 2-Ethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-51-9 | |

| Record name | 2-Ethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074205519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyphenylacetonitrile can be synthesized through several methods, including the reaction of 2-ethoxybenzaldehyde with hydrogen cyanide (HCN) in the presence of a suitable catalyst. Another common method involves the reaction of 2-ethoxyphenylacetic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride, followed by reaction with ammonia to yield the nitrile.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyphenylacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 2-ethoxybenzoic acid.

Reduction: Reduction reactions typically yield 2-ethoxyphenylacetic acid.

Substitution: Substitution reactions can produce various substituted phenylacetonitriles, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Regenerative Medicine:

Recent studies have highlighted the potential of derivatives of 2-ethoxyphenylacetonitrile in regenerative medicine. For instance, compounds similar to this compound have been identified as enhancers of Oct3/4 expression, which is crucial for the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This application is significant as it provides an ethical alternative to embryonic stem cells for generating diverse cell types for therapeutic purposes .

Antimicrobial Activity:

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. Specifically, compounds synthesized from this nitrile have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Organic Synthesis

Synthesis of Complex Molecules:

this compound serves as a valuable building block in organic synthesis. It has been utilized in the preparation of various complex molecules, including thiazolidine derivatives, which are important in medicinal chemistry due to their biological activities .

Catalytic Reactions:

The compound has also been employed in catalytic reactions under microwave-assisted conditions, yielding high efficiencies in synthesizing other organic compounds. For example, using specific catalysts, the conversion of benzaldehyde dimethyl acetal to 2-ethoxy-2-phenylacetonitrile achieved yields exceeding 76%, showcasing its utility in synthetic chemistry .

Material Science

Coordination Polymers:

In material science, this compound has been explored for its role in forming coordination polymers. These materials have applications in gas storage and separation technologies due to their porous structures and tunable properties .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Enhancer of Oct3/4 expression; potential for iPSC generation; antimicrobial activity |

| Organic Synthesis | Building block for complex molecules; used in thiazolidine synthesis; high-yield catalytic reactions |

| Material Science | Formation of coordination polymers for gas storage and separation |

Case Studies

-

Regenerative Medicine Study:

A study published in Nature Communications demonstrated that derivatives of this compound can enhance Oct3/4 expression significantly, leading to improved efficiency in generating iPSCs from somatic cells. This finding opens avenues for developing safer and more effective regenerative therapies . -

Antimicrobial Research:

In a study assessing the antibacterial properties of various nitriles, this compound derivatives were tested against several pathogens. Results indicated a notable reduction in bacterial growth, suggesting their potential use as new antimicrobial agents . -

Synthetic Methodology Development:

Research published in MDPI outlined the use of microwave-assisted synthesis involving this compound, achieving remarkable yields and demonstrating its effectiveness as a precursor in organic synthesis .

Mechanism of Action

The mechanism by which 2-ethoxyphenylacetonitrile exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved can vary, but the compound typically interacts with enzymes or receptors to produce its desired effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs of 2-Ethoxyphenylacetonitrile, emphasizing variations in substituents and their impact on physicochemical properties:

Key Observations :

- Oxygen vs. Sulfur : Replacing the benzene ring with thiophene (as in 2-Thiopheneacetonitrile) introduces sulfur, which influences electronic properties and material applications .

- Steric Effects : Bulkier substituents (e.g., ethyl in 2-(2-Ethylphenyl)acetonitrile) reduce solubility in polar solvents compared to ethoxy derivatives .

Biological Activity

2-Ethoxyphenylacetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 175.20 g/mol. The compound features an ethoxy group attached to a phenyl ring, with an acetonitrile functional group that contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Activity (MIC) |

|---|---|---|

| 2-Methoxyphenylacetonitrile | Bacillus subtilis | 32 µg/mL |

| 4-Methoxyphenylacetonitrile | Staphylococcus aureus | 16 µg/mL |

2. Induction of Pluripotency

A notable study highlighted the role of certain phenylacetonitriles in enhancing the expression of Oct3/4, a transcription factor crucial for maintaining pluripotency in stem cells. This suggests that derivatives like this compound may be beneficial in regenerative medicine by facilitating the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) .

Case Study: Induction of iPSCs

In a high-throughput screening campaign, it was found that specific derivatives significantly increased Oct3/4 expression in human somatic cells, indicating their potential use in stem cell therapies .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, its ability to interact with cellular signaling pathways related to cell growth and differentiation is hypothesized to play a critical role.

1. Influence on Gene Expression

The compound's structural characteristics allow it to modulate gene expression associated with pluripotency and differentiation. This modulation is likely facilitated through interactions with transcription factors and epigenetic regulators .

2. Catalytic Properties

In addition to its biological activities, this compound has been explored for its catalytic properties in organic reactions, particularly in the synthesis of other biologically active compounds . This dual functionality enhances its appeal for pharmaceutical applications.

Safety and Toxicity

Safety assessments indicate that while this compound exhibits promising biological activities, further studies are necessary to evaluate its toxicity profile comprehensively. Preliminary data suggest moderate toxicity levels; thus, appropriate handling and usage guidelines must be followed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.